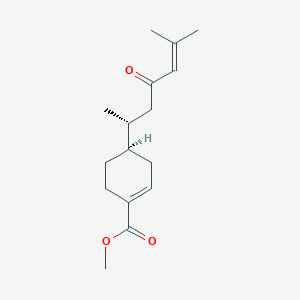
Dehydrojuvabione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrojuvabione is a natural compound found in the leaves of the New Zealand native plant, Leptospermum scoparium. This compound has gained attention in the scientific community due to its potential therapeutic properties. Dehydrojuvabione has been shown to possess antioxidant, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
1. Insect Growth Regulation
Dehydrojuvabione and its analogues, such as juvabione, act as juvenile hormone mimics against various insect species. These compounds exhibit significant juvenile hormone activity and are used as insect growth regulators. A study by Awasthi and Sharma (2012) conducted a molecular docking study of synthesized juvabione and dehydrojuvabione, revealing a higher binding affinity of nitro-substituted juvabione over natural juvenile hormone III and other synthetic insect growth regulators (Awasthi & Sharma, 2012).
2. Soil Dehydrogenase Activity
Research by Kaczyńska, Borowik, and Wyszkowska (2015) explored the impact of various substances, including dehydro compounds, on soil dehydrogenases. They assessed biostimulation methods for restoring soil contaminated with petroleum products, highlighting the role of dehydrogenases in environmental monitoring (Kaczyńska, Borowik, & Wyszkowska, 2015).
3. Microbial Activity in Soil
Frąc, Oszust, and Lipiec (2012) investigated the impact of organic amendments on soil microbial activity, including the influence on soil dehydrogenase. Their study is significant for understanding how various organic and inorganic substances, such as dehydro compounds, affect soil microbial ecosystems (Frąc, Oszust, & Lipiec, 2012).
4. Biotechnological Applications
The research by Kluskens et al. (2005) highlighted the biotechnological potential of enzymes like dehydratase, which could have connections to dehydro compounds like dehydrojuvabione. They demonstrated the application of lantibiotic enzymes for the modification of peptides, indicating potential applications in the development of stable and modified therapeutic peptides (Kluskens et al., 2005).
5. Enzyme Activity and Applications
The study by Chang, Hung, Hwang, and Hsu (2013) on malate dehydrogenase, an enzyme used in various biotechnological applications, provides insights into the broader context of dehydro compounds like dehydrojuvabione. Understanding these enzymes could lead to advancements in fields such as drug development and environmental monitoring (Chang, Hung, Hwang, & Hsu, 2013).
Propriétés
Numéro CAS |
16060-78-9 |
|---|---|
Nom du produit |
Dehydrojuvabione |
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
methyl (4R)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H24O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,9,12-13H,5-6,8,10H2,1-4H3/t12-,13+/m1/s1 |
Clé InChI |
DEMNMQDWPCIOLA-OLZOCXBDSA-N |
SMILES isomérique |
C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=CC1)C(=O)OC |
SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=CC1)C(=O)OC |
SMILES canonique |
CC(CC(=O)C=C(C)C)C1CCC(=CC1)C(=O)OC |
Autres numéros CAS |
16060-78-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



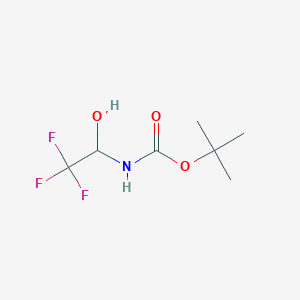
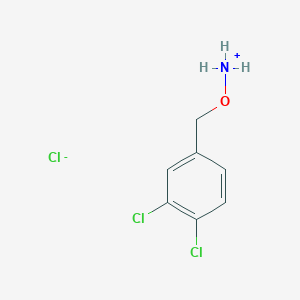
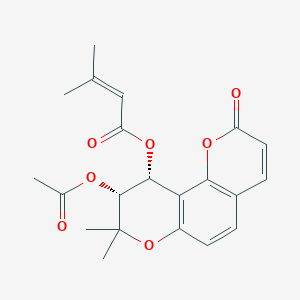
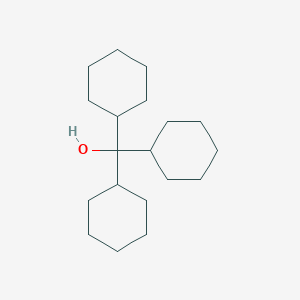
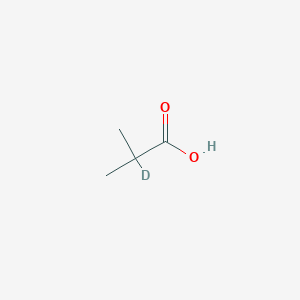
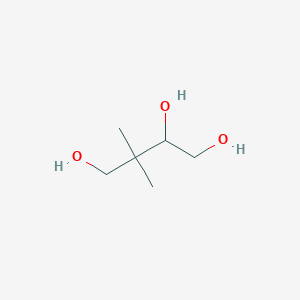
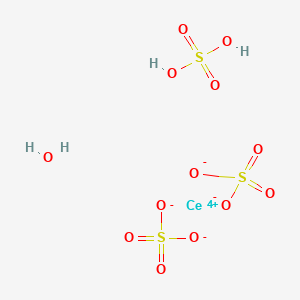
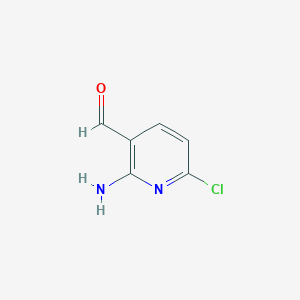
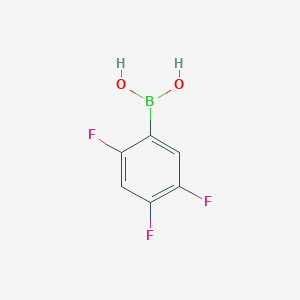
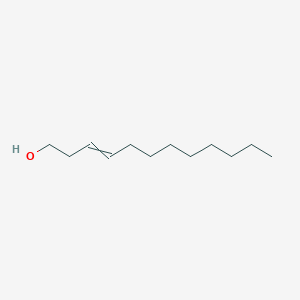
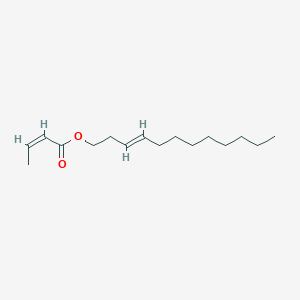
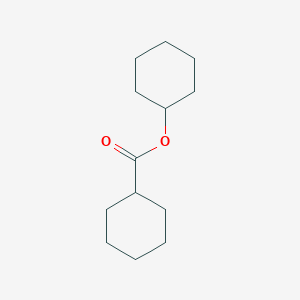
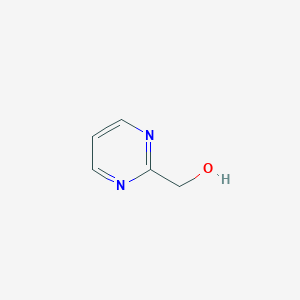
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)